Ethyl 4-amino-6-chloro-5-methylnicotinate
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Overview
Description
Ethyl 4-amino-6-chloro-5-methylnicotinate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinic acid and features a chloro, amino, and ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6-chloro-5-methylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 4-amino-6-chloro-5-methylpyridine is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Ethyl 4-amino-6-chloro-5-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-chloro-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The ethyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Ethyl 4-amino-5-methylnicotinate: Lacks the chloro group, which may affect its binding affinity and specificity.
Ethyl 4-amino-6-chloronicotinate: Lacks the methyl group, potentially altering its pharmacokinetic properties.
Ethyl 4-amino-5-chloronicotinate: Lacks the methyl group, which may influence its chemical reactivity and biological activity.
Uniqueness: Ethyl 4-amino-6-chloro-5-methylnicotinate is unique due to the presence of both chloro and methyl groups, which can significantly impact its chemical and biological properties. These functional groups may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 4-amino-6-chloro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-12-8(10)5(2)7(6)11/h4H,3H2,1-2H3,(H2,11,12) |
InChI Key |
QOXKGYBZERHHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1N)C)Cl |
Origin of Product |
United States |
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